8-pCPT-2-O-Me-cAMP-AM
Description
Full Structural and Functional Characteristics
This compound’s structure includes a 2′-O-methyl substitution on the adenosine ribose, an 8-(4-chlorophenylthio) modification on the purine ring, and an acetoxymethyl ester group at the cyclic phosphate moiety. The latter enhances cell permeability, enabling intracellular delivery.
Historical Development of Epac-Selective cAMP Analogs
The development of Epac-selective cAMP analogs (ESCA) emerged from the need to isolate Epac signaling from PKA-dominated pathways. Early ESCAs, such as 2′-O-Me-cAMP, exhibited limited Epac affinity and poor cell permeability. The breakthrough came with the introduction of the 8-(4-chlorophenylthio) (8-pCPT) group, which increased Epac binding affinity by 4.6-fold compared to native cAMP. Key milestones include:
Structural Optimization :
- 2′-O-Methyl Substitution : Blocks PKA binding while retaining Epac affinity.
- 8-pCPT Modification : Enhances hydrophobic interactions with Epac’s cAMP-binding domain, improving selectivity (Epac/PKA affinity ratio >107:1).
- Acetoxymethyl Ester : Facilitates cellular uptake and intracellular conversion to the active form (8-CPT-2′-O-Me-cAMP) via esterase cleavage.
Functional Validation :
Significance in cAMP Signaling Research
8-pCPT-2′-O-Me-cAMP-AM has enabled groundbreaking insights into Epac’s roles in physiology and disease:
| Application | Key Findings |
|---|---|
| Diabetes Research | Stimulates glucose-dependent insulin secretion in INS-1 cells via Epac2-mediated CICR. PKA |
Propriétés
IUPAC Name |
[(4aR,6R,7R,7aR)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-7-methoxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-2-yl]oxymethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN5O8PS/c1-10(27)30-9-32-35(28)31-7-13-15(34-35)16(29-2)19(33-13)26-18-14(17(22)23-8-24-18)25-20(26)36-12-5-3-11(21)4-6-12/h3-6,8,13,15-16,19H,7,9H2,1-2H3,(H2,22,23,24)/t13-,15-,16-,19-,35?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMWUFYPEVDWPA-SILPBKOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOP1(=O)OCC2C(O1)C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCOP1(=O)OC[C@@H]2[C@@H](O1)[C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN5O8PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Preparation of 8-pCPT-2′-O-Me-cAMP
The parent compound is synthesized through selective modification of cAMP’s ribose and adenine moieties. The 2′-hydroxyl group of cAMP is methylated to block PKA activation, while the 8-position is substituted with a 4-chlorophenylthio group to enhance Epac specificity. Patent documentation describes this process using diisopropylethylamine (DIPEA) as a base and dimethylformamide (DMF) as the solvent, achieving a reaction yield of 65–70% under inert atmospheric conditions.
Acetoxymethyl Ester Derivatization
The AM ester group is introduced to mask the compound’s polar phosphate group, enabling cell membrane penetration. In a representative procedure:
-
Reagents : 8-pCPT-2′-O-Me-cAMP (diisopropylethylammonium salt), acetoxymethyl bromide (5 equivalents), DIPEA (3 equivalents).
-
Conditions : Reaction in anhydrous DMF at ambient temperature for 30 minutes.
-
Monitoring : Analytical HPLC (40% acetonitrile eluent) tracks AM-ester formation.
Table 1: Key Reaction Parameters for AM Ester Synthesis
| Parameter | Value | Source |
|---|---|---|
| Solvent | Anhydrous DMF | |
| Reaction Time | 30 minutes | |
| Temperature | Ambient (25°C) | |
| Equivalents of AM Bromide | 5 | |
| Final Purity | >97% (HPLC) |
Purification and Isolation
Crude reaction mixtures are purified via preparative HPLC to separate axial and equatorial isomers of this compound.
Chromatographic Conditions
Isomer Resolution
The AM ester exists as axial and equatorial isomers due to restricted rotation around the phosphoester bond. Repeated analytical HPLC runs are required to isolate pure isomers for structural validation. Nuclear magnetic resonance (NMR) spectroscopy confirms isomer identity, though most applications use the isomer mixture.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC remains the gold standard for assessing purity and isomer composition:
Spectroscopic Validation
Table 2: Analytical Data for this compound
| Method | Result | Source |
|---|---|---|
| HPLC Purity | >97% | |
| UV λmax | 210, 224, 283 nm | |
| Molecular Weight | 557.9 g/mol | |
| Solubility (DMSO) | 55.79 mg/mL (100 mM) |
Optimization Challenges
Low Reaction Yield
The 30.6% yield of AM ester derivatization highlights inefficiencies in bromide activation or side reactions. Strategies to improve yield include:
Analyse Des Réactions Chimiques
Types of Reactions
8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate, acetoxymethyl ester undergoes various chemical reactions, including:
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Anhydrous organic solvents: Such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) for solubilization.
Esterases: For hydrolysis of the acetoxymethyl ester group.
Major Products Formed
The major product formed from the hydrolysis of 8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate, acetoxymethyl ester is 8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate .
Applications De Recherche Scientifique
Applications in Insulin Secretion
One of the most notable applications of 8-pCPT-2-O-Me-cAMP-AM is its role in enhancing insulin secretion:
- Insulin Secretion in β-Cells : Research indicates that this compound significantly stimulates insulin secretion from rat INS-1 cells and mouse islets. The action is independent of PKA and can be blocked by dominant negative forms of Epac, confirming its specificity .
| Study | Cell Type | Insulin Secretion Effect | Mechanism |
|---|---|---|---|
| Chepurny et al. (2009) | INS-1 Cells | Significant increase at 10 µM concentration | Epac activation |
| Vliem et al. (2008) | Mouse Islets | Potent stimulation observed | Epac-mediated pathways |
Vascular Biology Applications
This compound also plays a critical role in vascular biology:
- Endothelial Function : The compound induces junction tightening in human umbilical vein endothelial cells (HUVECs), which is essential for maintaining vascular integrity. This effect is mediated through Rap activation, showcasing its potential in studying vascular permeability and endothelial barrier function .
| Application | Effect Observed | Cell Type |
|---|---|---|
| Junction Tightening | Enhanced barrier function | HUVECs |
| Vascular Relaxation | Induced relaxation response | Rat Mesenteric Artery |
Case Studies
Several studies have highlighted the diverse applications of this compound:
- Study on Pancreatic Cancer : A study demonstrated that this compound could suppress migration and invasion of pancreatic cancer cells by modulating Epac pathways, suggesting therapeutic potential against cancer metastasis .
- Neurobiology Research : Investigations into neuronal signaling have shown that this compound can influence synaptic plasticity through Epac activation, providing insights into learning and memory mechanisms .
Summary of Findings
The following table summarizes key findings from various studies involving this compound:
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Chepurny et al., 2009 | Insulin Secretion | Enhanced insulin release via Epac activation |
| Vliem et al., 2008 | Vascular Biology | Induced junction tightening in endothelial cells |
| Tsalkova et al., 2012 | Cancer Research | Suppressed pancreatic cancer cell migration |
Mécanisme D'action
The mechanism of action of 8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate, acetoxymethyl ester involves the activation of Epac (exchange protein directly activated by cAMP). This activation leads to the stimulation of Rap1 GTPase activity, which in turn influences various cellular functions such as insulin secretion, vascular relaxation, and cell adhesion . The compound selectively activates the Epac-Rap signaling pathway without significantly affecting protein kinase A (PKA) activity .
Comparaison Avec Des Composés Similaires
Selectivity for Epac vs. PKA
- 8-pCPT-2-O-Me-cAMP-AM : Exhibits >100-fold selectivity for Epac over PKA . In human islets, it potentiates glucose-stimulated insulin secretion (GSIS) via Epac2 without phosphorylating PKA substrates like CREB or Kemptide .
- 6-Bnz-cAMP: A PKA-selective agonist. In C.
- Rp-8-CPT-cAMPS : A PKA inhibitor. Unlike this compound, it blocks PKA activity and abolishes Epac-mediated insulin secretion in human islets, highlighting the permissive role of PKA in some Epac functions .
Potency and Effective Concentrations
Cell Permeability and Prodrug Design
- AM-Ester Advantage: this compound’s AM-ester group improves permeability 5–10-fold compared to non-ester analogs like 8-pCPT-2-O-Me-cAMP . This modification is critical for studies in primary cells (e.g., pancreatic islets) with low basal esterase activity .
- Non-ester Analogs: 8-CPT-cAMP and 8-Br-cAMP lack ester groups, resulting in lower cellular uptake unless delivered via patch-clamp pipettes or high extracellular concentrations .
Functional Outcomes in Specific Systems
- Insulin Secretion : this compound enhances GSIS in human islets via Epac2-mediated Ca²⁺ mobilization and granule priming, whereas 6-Bnz-cAMP (PKA-selective) fails to replicate this effect .
- Vasodilation: In porcine coronary arteries, 8-pCPT-2-O-Me-cAMP (non-ester) induces endothelium-independent relaxation via Epac1/Rap1 signaling, distinct from PKA-dependent pathways .
- Sperm CatSper Channels : Both this compound and 8-CPT-cAMP activate CatSper at micromolar doses, but their effects are abolished in CatSper-deficient sperm, confirming target specificity .
Key Differentiators and Limitations
- Epac vs. PKA Cross-Talk : While this compound is Epac-selective, its insulin secretagogue action in human islets requires basal PKA activity, suggesting interdependent signaling .
- Cell-Type Specificity : In GLUTag cells, this compound activates Rap1 but fails to stimulate proglucagon expression, indicating context-dependent effects .
Activité Biologique
8-pCPT-2-O-Me-cAMP-AM is a synthetic analog of cyclic AMP (cAMP) that selectively activates exchange proteins directly activated by cAMP (Epac). This compound has garnered attention due to its distinct biological activities, particularly in insulin secretion and cell signaling pathways. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects on insulin secretion, and relevant research findings.
Chemical Structure:
- Name: 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate acetoxymethyl ester
- Molecular Formula: C₁₇H₁₆ClN₅O₆PS
- Molecular Weight: 507.8 g/mol
- Purity: ≥97%
Physical Properties:
- Lipophilicity: High, enhancing membrane permeability.
- Solubility: Soluble in organic solvents; poorly soluble in water.
This compound acts primarily through the activation of Epac rather than protein kinase A (PKA). The presence of the acetoxymethyl (AM) group allows for cellular uptake as a pro-drug, which is then hydrolyzed by intracellular esterases to release the active form, 8-pCPT-2-O-Me-cAMP. This modification significantly increases its potency as an Epac activator compared to its non-AM counterpart.
Insulin Secretion
One of the most significant biological activities of this compound is its ability to potentiate glucose-stimulated insulin secretion (GSIS) from pancreatic beta cells. Research indicates that:
- At concentrations ranging from 1 to 10 µM, this compound enhances insulin secretion in response to elevated glucose levels, demonstrating a synergistic effect with GLP-1 (glucagon-like peptide-1) .
- In rat INS-1 cells, this compound was found to activate Rap1 GTPase without activating PKA, indicating a selective pathway for insulin secretion that relies on Epac signaling .
Cell Adhesion and Junction Tightening
In addition to its effects on insulin secretion, this compound has been shown to influence cell adhesion and junction integrity:
- It induces junction tightening in human umbilical vein endothelial cells (HUVECs), promoting cell adhesion through the activation of Rap1 .
Comparative Potency
A comparative analysis shows that this compound is approximately 500-fold more potent than its non-AM counterpart in activating Epac1 in INS-1 cells. This enhanced potency is attributed to its ability to penetrate cell membranes more effectively due to its lipophilic properties .
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Chepurny et al. (2009) | Demonstrated that this compound potentiates both phases of GSIS without activating PKA in INS-1 cells. |
| Vliem et al. (2008) | Established that the compound selectively activates Epac over PKA, confirming its role as an Epac-specific agonist. |
| Tsalkova et al. (2012) | Investigated isoform-specific antagonists and their interactions with Epac signaling pathways. |
These studies collectively highlight the unique role of this compound in modulating insulin secretion via Epac activation while avoiding PKA pathways.
Q & A
Q. How does 8-pCPT-2-O-Me-cAMP-AM achieve selective activation of Epac over PKA in cellular assays?
Methodological Answer: The compound’s selectivity arises from its structural design. The 2′-O-methyl modification prevents binding to PKA’s regulatory subunits, while the 8-(4-chlorophenylthio) group enhances affinity for Epac . Validation involves parallel assays:
Q. What experimental conditions optimize the use of this compound in insulin secretion studies?
Methodological Answer:
- Glucose dependency: Use 10 mM glucose to prime β-cells, as the compound’s Ca²⁺-mobilizing effects are glucose-dependent .
- AM-ester conversion: Confirm intracellular esterase activity (e.g., via porcine liver esterase pre-treatment) to hydrolyze the AM group and release the active analog .
- Dosage: 10 µM is standard, but titrate between 3–20 µM depending on cell type (e.g., human islets vs. INS-1 cells) .
Advanced Research Questions
Q. How can contradictory findings on PKA dependency in Epac-mediated insulin secretion be resolved?
Case Study: In human islets, this compound potentiates insulin secretion via Epac2 but requires PKA activity for full efficacy . This contrasts with studies in rodent β-cells where Epac activation alone suffices . Resolution Strategies:
Q. What mechanisms underlie the compound’s failure to activate Rap1 in certain β-cell models?
Key Findings: In INS-1 cells, the non-AM-ester form (8-pCPT-2′-O-Me-cAMP) shows weak Rap1 activation due to poor membrane permeability. The AM-ester version resolves this, but efficacy varies with esterase activity . Troubleshooting:
Q. How does this compound interact with cAMP-independent pathways in immune modulation?
Data from Cytokine Assays: At 10–40 µM, the compound reduces IL-6 and IL-1β in macrophage models, likely via Epac-mediated suppression of NF-κB. However, co-treatment with forskolin (a cAMP-elevating agent) reverses this effect, suggesting cAMP-PKA/Epac crosstalk . Experimental Design:
- Use siRNA knockdown of Epac1/2 to isolate cAMP-PKA vs. Epac signaling.
- Combine with phosphodiesterase inhibitors (e.g., IBMX) to amplify endogenous cAMP .
Critical Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
